molecular formula C21H24BrClN2O4 B4596477 N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide

N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide

Cat. No.: B4596477
M. Wt: 483.8 g/mol
InChI Key: WEYGXOUINFJCSN-WYMPLXKRSA-N
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Description

N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide is a useful research compound. Its molecular formula is C21H24BrClN2O4 and its molecular weight is 483.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.06080 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Research on new nitrogen-containing bromophenols isolated from marine red algae has demonstrated potent scavenging activity against DPPH radicals. These compounds also displayed moderate activity against ABTS radicals, suggesting potential applications in food and pharmaceutical fields as natural antioxidants (Li, Xiao‐Ming Li, Gloer, & Wang, 2012).

Photodynamic Therapy

The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base has shown high singlet oxygen quantum yield. These properties make them very useful as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Applications

Studies have found that bromophenols isolated from the marine red alga Rhodomela confervoides exhibit significant antibacterial activity against various bacterial strains. These findings indicate potential applications for these compounds in developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Schiff Base Compounds in Biological Screenings

Schiff base compounds have shown remarkable activities in various biological screenings, including antibacterial, antifungal, antioxidant, and cytotoxic activities. Their ability to interact with SS-DNA via intercalation mode of interaction highlights their potential in drug design and pharmaceutical applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Oxidovanadium Complexes

Oxidovanadium(V) complexes with Schiff base ligands have demonstrated effective antibacterial activity against various bacterial species. This suggests their potential use in combating bacterial infections and in the development of new antimicrobial agents (Qian, 2019).

Properties

IUPAC Name

N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]-2-(4-chloro-3-methylphenoxy)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrClN2O4/c1-6-28-19-16(22)10-14(11-18(19)27-5)12-24-25-20(26)21(3,4)29-15-7-8-17(23)13(2)9-15/h7-12H,6H2,1-5H3,(H,25,26)/b24-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYGXOUINFJCSN-WYMPLXKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=NNC(=O)C(C)(C)OC2=CC(=C(C=C2)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=N/NC(=O)C(C)(C)OC2=CC(=C(C=C2)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide
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N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide
Reactant of Route 3
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N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide
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N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide
Reactant of Route 5
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N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.